molecular formula C8H4Cl2O2 B104910 Phthaloyl dichloride CAS No. 88-95-9

Phthaloyl dichloride

Cat. No.: B104910
CAS No.: 88-95-9
M. Wt: 203.02 g/mol
InChI Key: FYXKZNLBZKRYSS-UHFFFAOYSA-N
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Description

Phthaloyl dichloride, also known as phthalic acid dichloride, is an organic compound with the chemical formula C8H4Cl2O2. It is a colorless, oily liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly employed in the production of various polymers and other chemical products .

Mechanism of Action

Phthaloyl dichloride, also known as PHTHALOYL CHLORIDE , is an organic compound with the chemical formula C8H4Cl2O2 . It is primarily used as an intermediate in organic synthesis .

Target of Action

This compound is a versatile reagent in organic chemistry and is used to formylate various heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .

Mode of Action

The mode of action of this compound involves a series of interconnected reactions. The compound is used in the synthesis of a wide range of heterocyclic compounds using the Vilsmeier–Haack reagent . The proposed mechanism involves a series of interconnected reactions, starting from the addition of the reagent to iminium salt, progressing through iminoalkylation and cyclization of bis-iminium salt to enamine .

Biochemical Pathways

This compound is involved in the synthesis of a variety of heterocyclic scaffolds . These carboxylate moieties can effectively cooperate as precursors for several multi-component reactions (MCR) including Strecker synthesis, Bucherer–Berg reaction, and post-MCR cyclization .

Pharmacokinetics

It is known that the compound has high clearance, low volume of distribution, and a short half-life . These properties may limit its bioavailability and efficacy as a drug.

Result of Action

The result of this compound’s action is the synthesis of a variety of heterocyclic compounds which serve as a constituent in various novel medications . These compounds have various pharmaceutical applications such as anti-tumor, anti-convulsant, anti-chitosomal, and so on .

Action Environment

The synthesis of this compound is performed in inert solvents (e.g., anhydrous dichloromethane) in the presence of pyridine at temperatures of 20−30°C over 1.5 h . Environmental factors such as temperature, solvent, and catalyst can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Phthaloyl dichloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. For instance, this compound can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in the synthesis of modified proteins and peptides, which can be used in various biochemical applications. Additionally, this compound is involved in the synthesis of phthaloylated derivatives of hemicelluloses, which enhances their lipophilicity and hydrophilicity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, the acylation of proteins by this compound can alter their activity, stability, and localization within the cell. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactivity with nucleophilic groups in biomolecules. This compound can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific site of modification. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the biochemical effects of this compound at the cellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be moisture-sensitive and can hydrolyze in the presence of water, leading to the formation of phthalic acid and hydrochloric acid. This degradation can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that the stability of this compound is crucial for its sustained biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical modifications without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as phthalate dioxygenase and phthalate dehydrogenase, which are involved in the breakdown of phthalate esters. These interactions can influence the metabolic flux and levels of metabolites in the cell. Additionally, this compound can affect the synthesis of secondary metabolites by modifying key enzymes in biosynthetic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and interact with intracellular transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. The distribution of this compound is also influenced by its reactivity with biomolecules, which can lead to its sequestration in certain tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It can be directed to particular cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it can modify proteins involved in protein folding and secretion. Additionally, this compound can accumulate in the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthaloyl dichloride can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with phosphorus pentachloride. The reaction mixture is heated, and the temperature is gradually increased to 250°C. The phosphorus oxychloride formed during the reaction is distilled off under reduced pressure, and the this compound is collected .

Industrial Production Methods: In industrial settings, this compound is often produced by chlorinating ortho-xylene followed by hydrolyzing the resultant product. Another method involves reacting phthalic anhydride with a chlorinating agent such as phosgene in the presence of a catalyst like pyridine or N,N-dimethylformamide. These reactions are typically carried out in inert solvents like anhydrous dichloromethane at temperatures ranging from 20 to 30°C .

Chemical Reactions Analysis

Types of Reactions: Phthaloyl dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Phthalic Acid: Formed from hydrolysis.

Scientific Research Applications

Phthaloyl dichloride has a wide range of applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis to produce various intermediates and polymers.

    Biology: Employed in the synthesis of biologically active compounds, including anticancer and antibacterial agents.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Key component in the production of aramid fibers, which are used in high-strength materials like Nomex and Kevlar. .

Comparison with Similar Compounds

Phthaloyl dichloride is similar to other acid dichlorides, such as isophthaloyl chloride and terephthaloyl chloride. These compounds share similar reactivity and are used in the production of polymers and other chemical products. this compound is unique in its specific applications and reactivity profile:

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various scientific and industrial processes.

Properties

IUPAC Name

benzene-1,2-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FYXKZNLBZKRYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8038691
Record name 1,2-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Colorless oily liquid; mp = 15-16 deg C; [Merck Index] Colorless or yellow liquid; mp = 6-12 deg C; [Alfa Aesar MSDS]
Record name Phthaloyl chloride
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CAS No.

88-95-9
Record name Phthaloyl chloride
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Record name Phthaloyl chloride
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Record name Phthaloyl dichloride
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Record name 1,2-Benzenedicarbonyl dichloride
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Record name Phthaloyl dichloride
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Record name PHTHALOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of phthaloyl dichloride?

A1: this compound has the molecular formula C8H4Cl2O2 and a molecular weight of 203.02 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques for characterization. For instance, infrared spectroscopy (FTIR) is commonly used to identify functional groups and confirm the structure of this compound and its derivatives [, , , ]. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, is also employed for structural elucidation of compounds synthesized using this compound [, , , , ].

Q3: What is known about the stability of this compound?

A3: this compound is reactive towards nucleophiles like water and alcohols. It is typically handled under anhydrous conditions to prevent hydrolysis.

Q4: Are there studies on the performance of this compound-derived materials under different conditions?

A4: Yes, several studies investigate the properties of polymers synthesized using this compound. For instance, researchers have examined the thermal stability of polythioesters [, , , ] and polyarylates [, ] derived from this compound using techniques like thermogravimetric analysis (TGA). These studies provide insights into the degradation behavior and potential applications of these materials at elevated temperatures.

Q5: Can this compound act as a catalyst or reagent in chemical reactions?

A5: this compound is primarily used as a reagent, particularly in condensation reactions with various difunctional compounds to synthesize polymers and other valuable molecules. One example is its use in the synthesis of macrocyclic aryl ketone oligomers through Friedel-Crafts acylation with electron-rich aromatic hydrocarbons in the presence of a Lewis base [].

Q6: What are the typical applications of this compound in polymer synthesis?

A6: this compound is a key monomer for producing various polymers, including:

  • Polythioesters: These are synthesized through interfacial polycondensation of this compound (and its isomers) with different aromatic dithiols. [, , , , ]. These polymers are often characterized by their thermal properties and potential applications as high-performance materials.
  • Polyarylates: These are prepared by reacting this compound with various bisphenols [, , ]. These polymers are known for their high thermal stability and good mechanical properties, making them suitable for applications requiring durability and heat resistance.
  • Polyamides: this compound, particularly p-phthaloyl dichloride, reacts with diamines like piperazine [, ] or mixtures of diamines [, ] to form polyamide microcapsules via interfacial polymerization. These microcapsules have various applications in areas like drug delivery and controlled release.

Q7: Are there examples of this compound use in synthesizing non-polymer materials?

A7: Yes, this compound is used in various organic syntheses. For example:

  • Synthesis of alkylidene-3-oxo-3H-isobenzofurans: This reaction involves the reaction of silyl enol ethers with this compound, achieving high E/Z-selectivity [].
  • Formation of benzo-annulated γ-(2,4-dioxobut-1-ylidene)butenolides: This synthesis utilizes the reaction of 1,3-bis-silyl enol ethers with this compound, proceeding through the formation of isothis compound as an intermediate [].

Q8: How does the isomerism of this compound (ortho, meta, para) affect the properties of the resulting polymers?

A8: Studies have shown that the isomeric variation of this compound influences the properties of the resulting polymers. For example, the diameter and zeta potential of polyamide microcapsules differ depending on whether ortho-, meta-, or para-phthaloyl dichloride is used as the monomer []. This difference is attributed to the varying steric effects imposed by the different isomers during the microencapsulation process.

Q9: Are there strategies for improving the stability or delivery of this compound-derived compounds?

A9: While the provided papers focus on synthesis and characterization, some allude to strategies for manipulating properties:

  • Microencapsulation: Utilizing this compound in interfacial polycondensation with diamines to create microcapsules is a form of formulation. This approach is investigated for controlling particle size and surface charge, ultimately influencing material properties and potential applications, such as drug delivery [, , , , ].

Q10: Are there alternative compounds or methods to those using this compound for specific applications mentioned in the papers?

A10: While the papers focus on this compound, some alternatives could be considered:

  • Other acyl chlorides: Depending on the target polymer, other diacid chlorides, such as adipoyl dichloride or sebacoyl dichloride, are explored in the synthesis of polythioesters [, , , , ]. The choice of the diacid chloride influences the final properties of the resulting polymer.
  • Alternative polymerization techniques: While interfacial polymerization is a dominant theme, other methods like melt polymerization are mentioned for specific cyclic aryl ester dimers [].

Q11: What analytical techniques are commonly used to study this compound and its derivatives?

A11: Various analytical techniques are employed to characterize this compound-derived compounds, including:

  • Spectroscopy: FTIR for functional group analysis and structural confirmation [, , , ], and NMR (1H, 13C) for detailed structural elucidation [, , , , ].
  • Chromatography: GPC is used to analyze the molecular weight and distribution of polymers synthesized using this compound [, , , , ]. HPLC is employed for separating and identifying low molecular weight oligomers [].
  • Thermal Analysis: TGA and DSC are utilized to investigate the thermal properties and degradation behavior of this compound-derived polymers, particularly polythioesters and polyarylates [, , , , , , ].
  • X-ray diffraction: Used to determine the crystal structure of cyclic thioester dimers derived from this compound [, ].

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